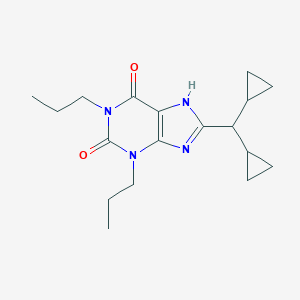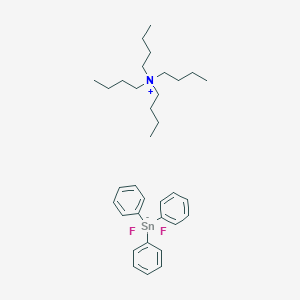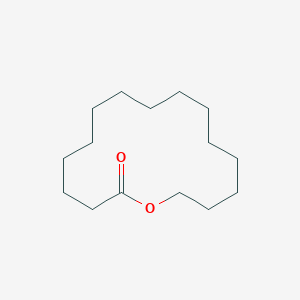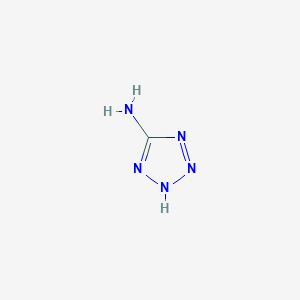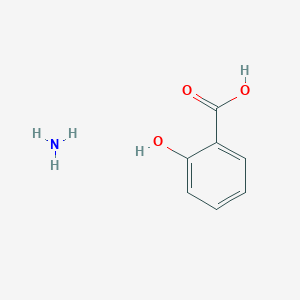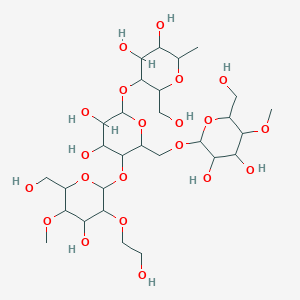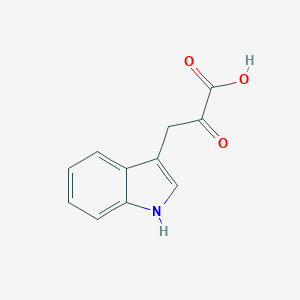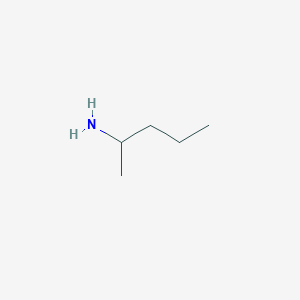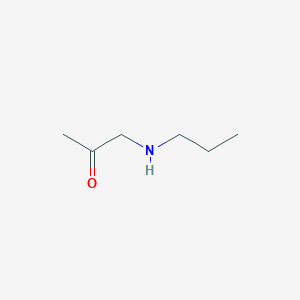
1-(Propylamino)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Propylamino)propan-2-one, also known as PAPP, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of ketone compounds and is structurally similar to amphetamines. PAPP has been used in various research studies due to its unique chemical properties and potential applications in the field of medicine and biochemistry.
Wirkmechanismus
1-(Propylamino)propan-2-one acts as a central nervous system stimulant and has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. This mechanism of action is similar to that of amphetamines, which are also central nervous system stimulants.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(Propylamino)propan-2-one are still being studied. However, research has shown that it can increase energy levels, improve cognitive function, and enhance mood. 1-(Propylamino)propan-2-one has also been studied for its potential use in the treatment of various medical conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(Propylamino)propan-2-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, its unique chemical properties make it a useful tool for studying the mechanisms of action of various compounds. However, there are also limitations to using 1-(Propylamino)propan-2-one in lab experiments. For example, its effects on the human body are not fully understood, and there is limited information on its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-(Propylamino)propan-2-one. One potential application is its use in the development of new drugs for the treatment of various medical conditions. Additionally, further research is needed to fully understand the mechanisms of action of 1-(Propylamino)propan-2-one and its effects on the human body. This could lead to the development of new treatments for conditions such as ADHD and narcolepsy. Overall, 1-(Propylamino)propan-2-one is a promising compound that has the potential to contribute to significant advancements in the fields of medicine and biochemistry.
Synthesemethoden
1-(Propylamino)propan-2-one can be synthesized through a chemical process known as reductive amination. In this process, propanone is reacted with propylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is 1-(Propylamino)propan-2-one. This synthesis method is relatively simple and cost-effective, making it a popular choice for researchers.
Wissenschaftliche Forschungsanwendungen
1-(Propylamino)propan-2-one has been used in various scientific research studies, including neuropharmacology, biochemistry, and medicinal chemistry. Its unique chemical properties make it a useful tool in studying the mechanisms of action of various compounds and their effects on the human body.
Eigenschaften
CAS-Nummer |
135644-36-9 |
|---|---|
Produktname |
1-(Propylamino)propan-2-one |
Molekularformel |
C6H13NO |
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-(propylamino)propan-2-one |
InChI |
InChI=1S/C6H13NO/c1-3-4-7-5-6(2)8/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
QZMSIFNIJWDHBC-UHFFFAOYSA-N |
SMILES |
CCCNCC(=O)C |
Kanonische SMILES |
CCCNCC(=O)C |
Synonyme |
2-Propanone, 1-(propylamino)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Nitro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B145803.png)
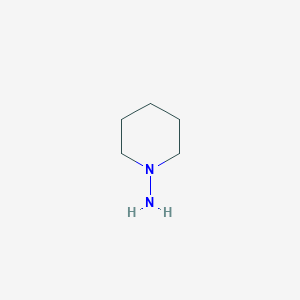
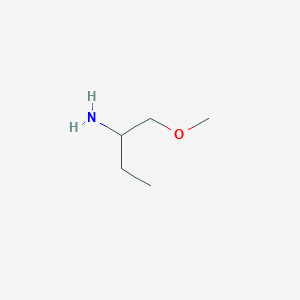
![2-[4-(4-Methylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B145813.png)
